5-[(Trifluoromethyl)sulfanyl]pyrimidine-2,4,6(1H,3H,5H)-trione
Description
Properties
IUPAC Name |
5-(trifluoromethylsulfanyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O3S/c6-5(7,8)14-1-2(11)9-4(13)10-3(1)12/h1H,(H2,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFDJCALHCLGRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=O)NC(=O)NC1=O)SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00784419 | |
| Record name | 5-[(Trifluoromethyl)sulfanyl]pyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00784419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38009-04-0 | |
| Record name | 5-[(Trifluoromethyl)sulfanyl]pyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00784419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods
Catalyst- and Additive-Free C(sp³)–H Functionalization via C-5 Dehydrogenative Aza-Coupling
A recent and efficient method involves a one-pot, room-temperature three-component reaction combining:
- Barbituric acid or its derivatives,
- Primary aromatic amines,
- tert-Butyl nitrite (TBN) as a nitrosating agent,
in acetonitrile solvent under ambient conditions without any catalysts or additives.
Reaction Conditions and Mechanism
- The reaction proceeds via C-5 dehydrogenative aza-coupling, functionalizing the C(sp³)–H bond at the 5-position of the barbituric acid.
- The process is self-catalytic, avoiding the need for metal catalysts or external additives.
- The reaction time is short (typically 15 minutes), and it yields the desired hydrazone derivatives in good to excellent yields (up to 93%).
- Purification is straightforward, requiring only filtration and washing, with no chromatographic steps necessary.
Experimental Optimization (Summary Table)
| Entry | Solvent | TBN Equiv. | Yield (%) | Reaction Time (min) | Notes |
|---|---|---|---|---|---|
| 1 | None (neat) | 1.0 | 63 | 25 | Initial trial |
| 2-7 | Various solvents (H2O, EtOH, DMSO, DMF, 1,4-dioxane) | 0.5-1.5 | 40-85 | 20-30 | Variable yields |
| 8 | Acetonitrile (CH3CN) | 1.0 | 93 | 15 | Optimal conditions |
| 12 | Acetonitrile + NaNO2 | 1.0 | Lower | -- | Sodium nitrite less effective |
Table 1: Optimization of reaction conditions for C-5 functionalization of barbituric acid with aniline and TBN.
Synthesis of Trifluoromethylthio-Substituted Derivatives
While direct literature on the exact trifluoromethylsulfanyl substitution on pyrimidine-2,4,6-trione is limited, general synthetic strategies for introducing trifluoromethylthio groups (–SCF₃) onto heterocycles involve:
- Use of electrophilic trifluoromethylthiolating reagents such as trifluoromethanesulfenyl chloride or trifluoromethylthiolating hypervalent iodine reagents.
- Nucleophilic substitution on halogenated pyrimidine derivatives followed by trifluoromethylthiolation.
- Radical or transition-metal-catalyzed trifluoromethylthiolation under mild conditions.
Given the mild, catalyst-free conditions established for C-5 functionalization of barbituric acids, a plausible approach is:
- Preparation of a halogenated pyrimidine-2,4,6-trione intermediate at the C-5 position.
- Subsequent substitution with trifluoromethylthiolating agents to yield 5-[(trifluoromethyl)sulfanyl]pyrimidine-2,4,6-trione.
This approach aligns with the need for preserving the barbituric acid core integrity while introducing the trifluoromethylthio functionality.
Structural and Crystallographic Insights
A crystallographic study of related pyrimidine-trione derivatives reveals:
- The pyrimidine-trione core is planar, with substituents such as trifluoromethylphenyl or trifluoromethylthio groups adopting twisted conformations relative to the core.
- Hydrogen bonding, especially involving amine solvents or co-crystallized molecules, stabilizes the crystal structure.
- These structural features are critical for understanding reactivity and functionalization patterns.
Summary of Research Findings
| Aspect | Details |
|---|---|
| Reaction Type | One-pot, catalyst-free C-5 C(sp³)–H functionalization via dehydrogenative aza-coupling |
| Key Reagents | Barbituric acid derivatives, primary aromatic amines, tert-butyl nitrite (TBN) |
| Solvent | Acetonitrile (optimal) |
| Temperature | Ambient (room temperature, 28–30 °C) |
| Reaction Time | 15 minutes |
| Yield Range | 63% (neat) to 93% (optimized conditions) |
| Purification | Simple filtration and washing, no chromatography required |
| Advantages | Operational simplicity, broad substrate scope, green chemistry, gram-scale synthesis |
| Structural Stability | Planar pyrimidine-trione core with twisted substituents; hydrogen bonding stabilizes crystals |
The preparation of 5-[(Trifluoromethyl)sulfanyl]pyrimidine-2,4,6(1H,3H,5H)-trione can be effectively achieved through a catalyst- and additive-free C-5 functionalization strategy of barbituric acid derivatives using tert-butyl nitrite and primary aromatic amines in acetonitrile at room temperature. This method offers a green, cost-effective, and high-yielding route, avoiding harsh conditions and complex purification. For the introduction of the trifluoromethylthio group, subsequent trifluoromethylthiolation of halogenated intermediates is recommended based on established synthetic protocols.
Chemical Reactions Analysis
C-5 Functionalization via Dehydrogenative Coupling
Recent studies demonstrate that barbituric acid derivatives undergo regioselective C-5 functionalization under mild conditions. For 5-[(Trifluoromethyl)sulfanyl]pyrimidine-2,4,6(1H,3H,5H)-trione, this involves:
-
Three-component reactions with primary aromatic amines and tert-butyl nitrite (TBN) in acetonitrile at ambient temperatures (28–30°C) .
-
Formation of 5-(2-arylhydrazono) derivatives through oxidative dehydrogenative aza-coupling, bypassing the need for catalysts .
Example Reaction Pathway:
| Reactants | Conditions | Product Yield | Time |
|---|---|---|---|
| Aniline + TBN | CH₃CN, RT | 93% | 25 min |
| 4-Chloroaniline + TBN | CH₃CN, RT | 88% | 30 min |
| 4-Methoxyaniline + TBN | CH₃CN, RT | 85% | 35 min |
This method achieves exclusive regioselectivity at C-5, attributed to the electron-withdrawing -SCF₃ group enhancing the acidity of the C-5 hydrogen .
Oxidation and Reduction Reactions
The trifluoromethylsulfanyl group participates in redox transformations:
-
Oxidation:
-
Conversion to sulfoxide (-SO-CF₃) or sulfone (-SO₂-CF₃) using H₂O₂ or meta-chloroperbenzoic acid (mCPBA).
-
Reaction kinetics depend on solvent polarity and oxidizing agent strength.
-
-
Reduction:
-
Selective reduction of the pyrimidinetrione ring to dihydropyrimidine using NaBH₄ or LiAlH₄.
-
Substituent-Dependent Reactivity
The -SCF₃ group influences reactivity through:
-
Electronic effects: Strong electron-withdrawing nature activates the pyrimidine ring for nucleophilic attacks.
-
Steric effects: Bulky -SCF₃ hinders substitution at adjacent positions, favoring C-5 selectivity .
Comparative Reactivity Table:
| Position | Reactivity (Nucleophilic Attack) | Dominant Pathway |
|---|---|---|
| C-5 | High (pKa ≈ 8.2) | Aza-coupling |
| C-4/6 | Moderate | Ring-opening reactions |
Stability and Degradation
-
Hydrolytic stability: Resists hydrolysis in neutral aqueous media but degrades under alkaline conditions (pH > 10) via ring cleavage.
-
Thermal decomposition: Onset at 215°C, releasing SO₂ and CF₃ radicals.
Scientific Research Applications
Chemistry
The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it valuable for creating more complex molecules. For instance, the trifluoromethyl group enhances the compound's reactivity in nucleophilic substitution reactions.
Biology
Research indicates that 5-[(Trifluoromethyl)sulfanyl]pyrimidine-2,4,6(1H,3H,5H)-trione exhibits potential biological activities. It has been investigated for its effects on enzymes and cellular processes. Notably, derivatives of trifluoromethyl pyrimidines have shown promising antifungal and anticancer activities .
Case Study: Antifungal Activity
A study evaluated various trifluoromethyl pyrimidine derivatives for antifungal activity against Botrytis cinerea. Some compounds demonstrated inhibition rates comparable to established fungicides like tebuconazole .
Case Study: Anticancer Activity
Another study focused on the anticancer properties of trifluoromethyl pyrimidine derivatives against several cancer cell lines (PC3, K562, HeLa, A549). The results indicated varying degrees of cytotoxicity, suggesting potential therapeutic applications .
Medicine
The compound is under investigation for its pharmaceutical potential. Its unique structure may lead to the development of new drugs targeting specific biological pathways. The trifluoromethyl group is known to enhance metabolic stability and bioavailability in drug candidates.
Example: Drug Development
Research into the synthesis of novel derivatives has shown that modifications can significantly alter biological activity. For instance, certain amide-bearing derivatives exhibited improved anticancer properties compared to their non-modified counterparts .
Industry
In materials science, this compound is explored for developing new materials with unique properties. Its chemical stability and reactivity make it suitable for applications in coatings and polymers.
Mechanism of Action
The mechanism of action of 5-[(Trifluoromethyl)sulfanyl]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the sulfanyl group can participate in redox reactions. The pyrimidine ring provides a stable scaffold for these interactions, allowing the compound to exert its effects through various pathways.
Comparison with Similar Compounds
Table 1: Key Pyrimidine-Trione Derivatives and Their Substituents
Physicochemical Properties
- Solubility and Stability: The -SCF₃ group in the target compound likely enhances lipophilicity compared to hydrophilic groups like -OH or polar arylidenes. The keto-enol tautomerism observed in 5-(2,6-dichlorobenzylidene) derivatives is influenced by solvent polarity, with the keto form being most stable .
- Synthetic Accessibility: 5-Hydroxy derivatives are synthesized via alloxan reactions under mild conditions , while arylidene derivatives are often prepared via Knoevenagel condensations .
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (-SCF₃, -SO₂CF₃) : These groups improve metabolic stability and membrane permeability, critical for drug design. Toltrazuril sulfone’s -SO₂CF₃ group contributes to its antiparasitic activity .
- Electron-Donating Groups (-CH₃, -OCH₃) : Simpler substituents like -CH₃ reduce steric hindrance but may lower bioactivity compared to arylidenes .
Biological Activity
5-[(Trifluoromethyl)sulfanyl]pyrimidine-2,4,6(1H,3H,5H)-trione, also known as 5-(trifluoromethyl)uracil, is a pyrimidine derivative with significant biological activity. Its unique structural features contribute to its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the compound's biological activities, synthesizing data from various studies to provide a comprehensive overview.
- Molecular Formula : C₅H₃F₃N₂O₂
- Molecular Weight : 180.0847 g/mol
- CAS Registry Number : 54-20-6
- IUPAC Name : 5-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione
Biological Activity Overview
The biological activities of 5-[(trifluoromethyl)sulfanyl]pyrimidine derivatives have been explored in various contexts:
-
Anticancer Activity :
- Studies have shown that compounds similar to 5-[(trifluoromethyl)sulfanyl]pyrimidine can inhibit cell proliferation in cancer cell lines. For instance, chloroethyl pyrimidine nucleosides demonstrated significant inhibition of cell migration and invasion in A431 vulvar epidermal carcinoma cells .
- The mechanism of action is believed to involve DNA intercalation and disruption of cellular processes essential for cancer cell survival.
- Antimicrobial Activity :
-
Mechanism of Action :
- The trifluoromethyl group enhances lipophilicity and bioavailability, which may facilitate better interactions with biological targets. Research indicates that the presence of sulfur in the structure contributes to its biological efficacy by influencing the compound's reactivity and interaction with biomolecules .
Case Study 1: Anticancer Efficacy
A study investigated the effects of a related compound on pancreatic adenocarcinoma cells. The compound exhibited an IC₅₀ value of 0.051 µM against BxPC-3 cells and 0.066 µM against Panc-1 cells, indicating potent anticancer activity . The study emphasized the role of structural modifications in enhancing cytotoxic effects.
Case Study 2: Antimalarial Activity
In vivo studies demonstrated that a similar pyrimidine compound significantly suppressed the growth of Plasmodium yoelii in murine models. Treated mice showed prolonged survival compared to untreated controls, highlighting the potential for these compounds in treating malaria .
Data Table: Summary of Biological Activities
| Activity Type | Compound Tested | IC₅₀ (µM) | Target Organism/Cell Line |
|---|---|---|---|
| Anticancer | Trifluoromethyl pyrimidine derivative | 0.051 (BxPC-3) | Human pancreatic adenocarcinoma |
| Anticancer | Trifluoromethyl pyrimidine derivative | 0.066 (Panc-1) | Human epithelioid pancreatic carcinoma |
| Antimalarial | Pyrimidine derivative | Not specified | Plasmodium yoelii (murine model) |
Q & A
Q. What are the standard synthetic routes for preparing pyrimidine-2,4,6-trione derivatives, and how can purity be ensured?
Pyrimidine-2,4,6-trione derivatives are typically synthesized via condensation reactions using barbituric acid or substituted pyrimidines. For example, derivatives with phenethyl or fluorophenethyl substituents (e.g., compounds 15 and 29 in ) are synthesized by alkylation or aryl substitution reactions. Purity is ensured through silica gel chromatography and recrystallization (ether/hexane), followed by NMR and elemental analysis validation (>95% purity) .
Q. How are spectroscopic techniques employed to characterize pyrimidine-2,4,6-trione derivatives?
Key techniques include:
Q. What baseline biological assays are used to evaluate pyrimidine-2,4,6-trione derivatives?
Derivatives are screened for bioactivity via:
- EC50 assays : Measures inhibition potency (e.g., 0.71–3.39 μM for mutant SOD1-dependent protein aggregation inhibitors ).
- Antiproliferative assays : Tests against cancer cell lines (e.g., ovarian/breast cancer; IC50 values in ).
Advanced Research Questions
Q. How do substituent modifications (e.g., trifluoromethylsulfanyl) influence electronic properties and bioactivity?
Substituents alter HOMO-LUMO gaps and electrophilicity , impacting reactivity. For example:
Q. What strategies resolve contradictions in SAR data for pyrimidine-2,4,6-trione derivatives?
Case study: Compound 15 (EC50 3.29 μM) vs. 37 (EC50 >32 μM) ( ):
Q. How can computational modeling optimize pyrimidine-2,4,6-trione derivatives for targeted therapies?
Q. What mechanistic insights explain the antifibrotic activity of pyrimidine-2,4,6-trione derivatives?
Derivatives like 4a inhibit NF-κB signaling in hepatic stellate cells by:
- Blocking IκBα phosphorylation , reducing pro-fibrotic cytokine release.
- Quenching ROS : The thiobarbituric acid core scavenges free radicals () .
Methodological Tables
Q. Table 1. Key Physicochemical Properties of Representative Derivatives
| Compound ID | Substituent | HOMO-LUMO Gap (eV) | EC50 (μM) | Reference |
|---|---|---|---|---|
| 15 | 3-Chlorophenethyl | 4.2 | 3.29 | |
| 29 | 4-Chlorophenethyl | 4.0 | 0.71 | |
| 4a | Benzylidene | 3.8 | N/A |
Q. Table 2. Computational Parameters for Electronic Properties
Critical Analysis of Evidence
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
